molecular formula C61H109NO21 B081353 Desertomycin CAS No. 12728-25-5

Desertomycin

Número de catálogo: B081353
Número CAS: 12728-25-5
Peso molecular: 1192.5 g/mol
Clave InChI: FKPDQSQJNFFSAS-VDBABUHVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Desertomycin is a macrolide antibiotic produced by various species of the genus Streptomyces. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Desertomycin is primarily obtained through fermentation processes involving Streptomyces species. The biosynthesis of this compound involves polyketide synthase pathways, which are responsible for the assembly of its macrolide structure. The fermentation conditions typically include a nutrient-rich medium, controlled pH, temperature, and aeration to optimize the production of this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes the cultivation of Streptomyces strains in a controlled environment, followed by extraction and purification of the antibiotic. The purification process often involves solvent extraction, chromatography, and crystallization to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

Desertomycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound analogs with modified structures and potentially enhanced antibacterial activities .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

1. Antibiotic Activity Against Pathogens

Desertomycin exhibits strong inhibitory effects against several clinically relevant pathogens. The following table summarizes its antimicrobial efficacy:

Pathogen Type Activity Level
Mycobacterium tuberculosisGram-positiveStrong
Staphylococcus aureusGram-positiveStrong
Streptococcus pneumoniaeGram-positiveStrong
Enterococcus faecalisGram-positiveStrong
Clostridium perfringensGram-positiveStrong
Bacteroides fragilisGram-negativeModerate
Haemophilus influenzaeGram-negativeModerate
Neisseria meningitidisGram-negativeModerate

This compound G, a specific variant, has shown remarkable effectiveness against antibiotic-resistant strains, making it a candidate for further development in clinical settings .

2. Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis. This dual action contributes to its effectiveness against both Gram-positive and certain Gram-negative bacteria .

Anticancer Applications

1. Cytotoxic Activity

This compound has also been investigated for its cytotoxic effects on various cancer cell lines. The following table outlines the results of studies examining its impact on tumor cell viability:

Cell Line Cancer Type Viability Reduction (%)
MCF-7Breast adenocarcinoma~50% at 5 µM
DLD-1Colon carcinoma~50% at 5 µM
A549Lung carcinomaLess sensitive

At concentrations of 2.5 to 5 µM, this compound G significantly reduced the viability of MCF-7 and DLD-1 cell lines while sparing normal mammary fibroblasts, indicating selective cytotoxicity towards cancerous cells .

Case Studies

Case Study 1: Efficacy Against Mycobacterium tuberculosis

In a study conducted on clinical isolates of Mycobacterium tuberculosis, this compound G demonstrated strong inhibitory activity, outperforming several conventional antibiotics. This suggests potential for use in treating multidrug-resistant tuberculosis .

Case Study 2: Anticancer Properties

Research involving human breast adenocarcinoma (MCF-7) cells revealed that treatment with this compound G resulted in significant apoptosis, as evidenced by morphological changes and decreased cell proliferation rates. This positions this compound as a promising candidate for further investigation in oncological therapies .

Mecanismo De Acción

Desertomycin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the elongation of the peptide chain, ultimately leading to bacterial cell death. The molecular targets of this compound include the ribosomal proteins and RNA components involved in the translation process .

Comparación Con Compuestos Similares

Desertomycin is part of a family of macrolide antibiotics, which includes compounds such as erythromycin, azithromycin, and clarithromycin. Compared to these antibiotics, this compound exhibits unique structural features, such as additional double bonds and methyl groups, which contribute to its distinct antibacterial activity .

Similar Compounds

This compound’s unique structural modifications and potent antibacterial activity make it a valuable compound for further research and development in the field of antibiotics.

Actividad Biológica

Desertomycin is a macrolide antibiotic derived from actinobacteria, particularly from the genus Streptomyces. This compound has garnered attention for its potent biological activities, especially against Mycobacterium tuberculosis (M. tb) and various other pathogens. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Overview of this compound

This compound was initially isolated from Streptomyces flavofungini and has been found to exhibit significant antimicrobial properties. The compound is part of a broader family of desertomycins, which includes several variants such as this compound A, G, and H. Each variant has distinct biological activities and potencies against various pathogens.

Against Mycobacterium tuberculosis

Recent studies have demonstrated that desertomycins exhibit strong anti-M. tb activity. The effective concentration (EC50) values for different this compound variants are as follows:

CompoundEC50 (µg/mL)
This compound A25
This compound 44-125
This compound 44-250

These values indicate that both this compound A and 44-1 are equally potent against M. tb, while this compound 44-2 shows slightly reduced activity . Molecular docking studies suggest that these compounds bind effectively to key proteins involved in bacterial metabolism, such as RPSL, RPLC, and CLPC1 .

Broader Antimicrobial Spectrum

In addition to their activity against M. tb, desertomycins have shown effectiveness against various Gram-positive bacteria, including:

  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Enterococcus faecalis

This compound G, in particular, has demonstrated significant activity against antibiotic-resistant strains of these pathogens .

Cytotoxic Effects on Tumor Cell Lines

This compound G also exhibits cytotoxic activity against human cancer cell lines. Notably:

  • MCF-7 (breast adenocarcinoma) : Viability decreased by approximately 50% at concentrations of 2.5 µM and 5 µM.
  • DLD-1 (colon carcinoma) : Similar effects were observed with a comparable reduction in cell viability.

Interestingly, healthy mammary fibroblasts showed no significant cytotoxicity at these concentrations, indicating a degree of selectivity towards cancerous cells .

Study on this compound G

A study conducted on this compound G isolated from Streptomyces althioticus MSM3 revealed its strong antibiotic properties against clinical isolates of M. tb resistant to conventional antibiotics. This study emphasized the potential of this compound G as a candidate for further development into an effective treatment for drug-resistant tuberculosis .

Identification of this compound H

Another study identified a new variant, this compound H, which exhibited potent activity against vancomycin-intermediate resistant Staphylococcus aureus. This discovery underscores the ongoing exploration of desertomycins as viable alternatives in the fight against antibiotic resistance .

Q & A

Basic Research Questions

Q. What methodologies are employed to isolate and structurally characterize desertomycin compounds from microbial sources?

this compound compounds are typically isolated using bioactivity-guided fractionation. Strains like Streptomyces flavofungini are cultured, and extracts are subjected to chromatographic techniques (e.g., reverse-phase HPLC) to separate bioactive fractions . Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy, including HSQC-TOCSY, to resolve complex cyclic lactone structures. For example, this compound A and its derivatives were identified using these methods, with molecular formulas confirmed via high-resolution mass spectrometry (HRMS) .

Q. What standardized assays are used to evaluate this compound’s antimycobacterial activity?

Antimycobacterial activity is assessed using in vitro models such as Mycobacterium tuberculosis (M.tb) growth inhibition assays. EC50 values are determined via dose-response curves. This compound A, 44-1, and 44-2 exhibited EC50 values of 25 µg/mL, 25 µg/mL, and 50 µg/mL, respectively, against M.tb . These assays require stringent controls, including reference antibiotics (e.g., isoniazid) and viability staining to minimize false positives.

Q. How are genomic mining approaches utilized to identify this compound biosynthetic gene clusters (BGCs)?

Genomic mining involves sequencing microbial genomes and using tools like antiSMASH to predict BGCs. For Streptomyces strains, genes encoding modular polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) are prioritized. This compound BGCs were linked to 44-carbon macrolactones through homology analysis of genes such as rpsL, Rplc, and ClpC1 .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s mechanism of action against M.tb?

Molecular docking simulations (e.g., AutoDock Vina) model interactions between this compound and target proteins like RpsL (ribosomal protein S12). Binding affinities (∆G values) and hydrogen-bonding patterns are analyzed to prioritize targets. For instance, this compound A showed strong binding to RpsL, suggesting ribosomal disruption as a potential mechanism . Experimental validation involves in vitro ribosomal inhibition assays and gene knockout studies.

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in EC50 values (e.g., this compound 44-2’s lower potency) may arise from variations in bacterial strains, assay conditions, or compound purity. Mitigation strategies include:

  • Standardizing protocols (e.g., CLSI guidelines).
  • Validating compound integrity via LC-MS post-assay.
  • Cross-referencing with orthogonal assays (e.g., time-kill kinetics) .

Q. What experimental designs optimize this compound yield during microbial fermentation?

Yield optimization involves:

  • Media engineering : Adjusting carbon/nitrogen sources (e.g., glycerol, ammonium sulfate).
  • Precursor feeding : Adding methylmalonyl-CoA precursors to enhance polyketide elongation.
  • Fermentation parameters : pH control (6.5–7.0), dissolved oxygen (>30%), and temperature (28–30°C) .

Q. Methodological Challenges and Solutions

Q. How can researchers differentiate bioactive this compound analogs from inactive derivatives (e.g., this compound X)?

Inactive analogs like this compound X (N-succinylated) are identified via comparative NMR and MS/MS fragmentation. Bioactivity loss is confirmed through in vitro assays, while structural modifications are mapped using biosynthetic pathway analysis (e.g., acyltransferase knockout mutants) .

Q. What strategies validate the specificity of this compound’s interaction with ribosomal proteins?

  • Pull-down assays : His-tagged RpsL incubated with this compound, followed by affinity chromatography and SDS-PAGE.
  • CRISPR-Cas9 knockout : Generating M.tb strains with RpsL mutations and testing resistance phenotypes .

Propiedades

Número CAS

12728-25-5

Fórmula molecular

C61H109NO21

Peso molecular

1192.5 g/mol

Nombre IUPAC

42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one

InChI

InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32?,33?,34?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57-,58+,59+,61-/m0/s1

Clave InChI

FKPDQSQJNFFSAS-VDBABUHVSA-N

SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C

SMILES isomérico

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C

SMILES canónico

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C

Sinónimos

desertomycin

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.